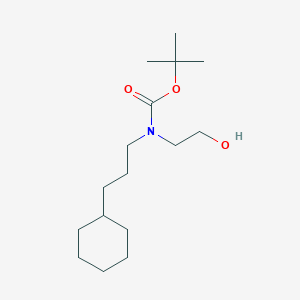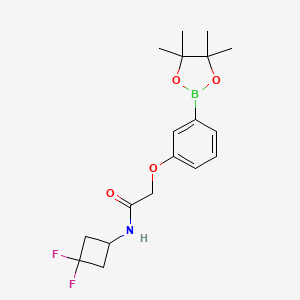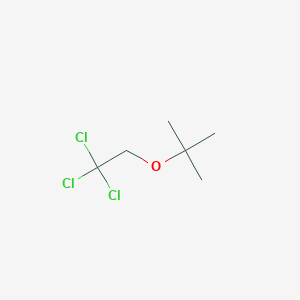![molecular formula C8H4Br2O2S2 B12080039 Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C8H4Br2O2S2 and a molecular weight of 356.05 g/mol . This compound is a derivative of thieno[3,4-b]thiophene, a heterocyclic compound containing sulfur atoms. It is primarily used in the synthesis of low band gap polymer semiconductors, which are essential for various electronic applications .
Méthodes De Préparation
The synthesis of Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,4-b]thiophene followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is widely used in scientific research, particularly in the field of organic electronics. It is a key monomer in the synthesis of low band gap polymers, which are used in:
Organic Field-Effect Transistors (OFETs): These polymers are used as semiconducting materials in OFETs, which are essential components of flexible electronic devices.
Organic Light-Emitting Diodes (OLEDs): The compound is used in the synthesis of materials for OLEDs, which are used in display technologies.
Organic Photovoltaics (OPVs): It is used in the development of materials for OPVs, which are used in solar cells.
Mécanisme D'action
The mechanism of action of Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate in electronic applications involves its ability to form conjugated polymers with low band gaps. These polymers facilitate the efficient transport of charge carriers, which is essential for the performance of electronic devices. The molecular targets include the active sites in the polymer chains where the conjugation occurs, and the pathways involved include the π-π stacking interactions that enhance the electronic properties of the materials .
Comparaison Avec Des Composés Similaires
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties. Similar compounds include:
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate: Used in similar applications but with different substituents that affect its electronic properties.
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid: Another derivative with different functional groups that influence its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific electronic properties and its suitability for various advanced electronic applications.
Propriétés
Formule moléculaire |
C8H4Br2O2S2 |
|---|---|
Poids moléculaire |
356.1 g/mol |
Nom IUPAC |
methyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate |
InChI |
InChI=1S/C8H4Br2O2S2/c1-12-8(11)4-2-3-5(13-4)7(10)14-6(3)9/h2H,1H3 |
Clé InChI |
HUSDGEILMHYCQU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(SC(=C2S1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)


